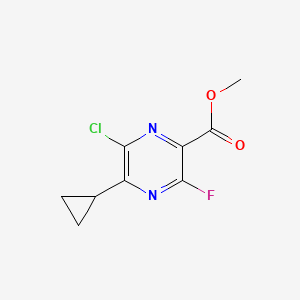
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate is a chemical compound with the molecular formula C9H8ClFN2O2. It is a pyrazine derivative, which is a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol with a catalytic amount of acetic acid . This reaction leads to the formation of the pyrazine ring and the incorporation of the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include the use of advanced synthesis techniques and purification methods to obtain the final product in large quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may result in the formation of various substituted pyrazine derivatives .
Scientific Research Applications
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazine ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-5-(difluoromethyl)-3-fluoropyrazine-2-carboxylate: This compound has a similar structure but with a difluoromethyl group instead of a cyclopropyl group.
2-Pyrazinecarboxylic acid, 6-chloro-5-cyclopropyl-3-fluoro-, methyl ester: This is another closely related compound with similar chemical properties.
Uniqueness
Methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, may enhance its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H8ClFN2O2 |
|---|---|
Molecular Weight |
230.62 g/mol |
IUPAC Name |
methyl 6-chloro-5-cyclopropyl-3-fluoropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H8ClFN2O2/c1-15-9(14)6-8(11)13-5(4-2-3-4)7(10)12-6/h4H,2-3H2,1H3 |
InChI Key |
JGPJZRQLINCIMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(N=C1F)C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


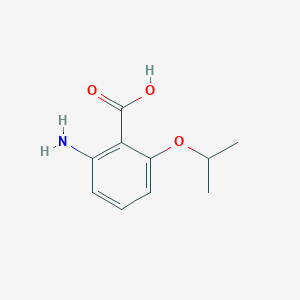


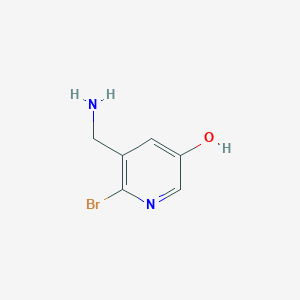
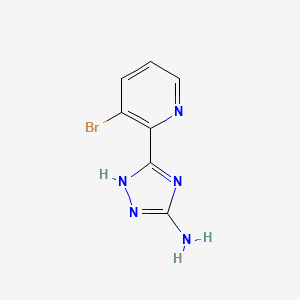

![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

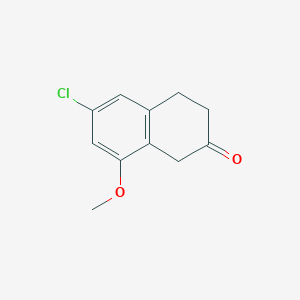
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
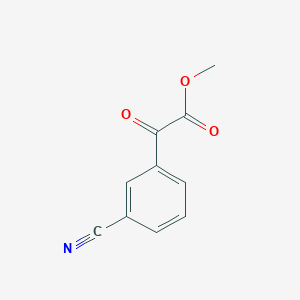
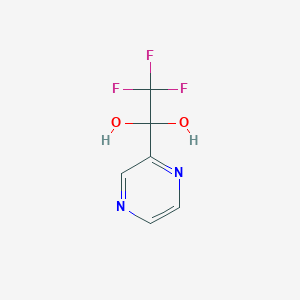
![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)
